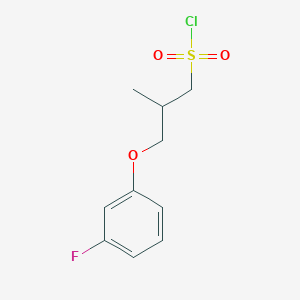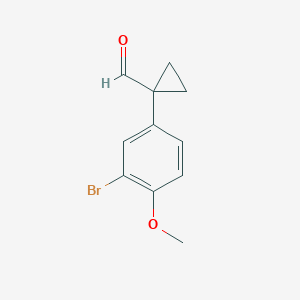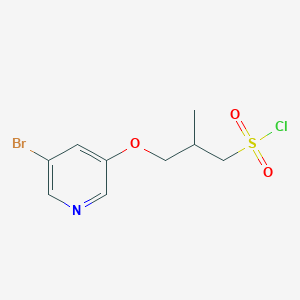
Methyl 4-(pyridin-4-yl)pyrrolidine-3-carboxylate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyridin-4-yl)pyrrolidine-3-carboxylate dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine carboxylates under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
化学反应分析
Types of Reactions
Methyl 4-(pyridin-4-yl)pyrrolidine-3-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学研究应用
Methyl 4-(pyridin-4-yl)pyrrolidine-3-carboxylate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
作用机制
The mechanism of action of Methyl 4-(pyridin-4-yl)pyrrolidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to Methyl 4-(pyridin-4-yl)pyrrolidine-3-carboxylate dihydrochloride include:
- Pyrrolidine derivatives
- Pyridine derivatives
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the pyridine and pyrrolidine moieties, which confer specific chemical and biological properties. This makes it particularly valuable in research and development, as it can serve as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications .
属性
分子式 |
C11H16Cl2N2O2 |
|---|---|
分子量 |
279.16 g/mol |
IUPAC 名称 |
methyl 4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)10-7-13-6-9(10)8-2-4-12-5-3-8;;/h2-5,9-10,13H,6-7H2,1H3;2*1H |
InChI 键 |
CAORSKHQVPCBFF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CNCC1C2=CC=NC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)








